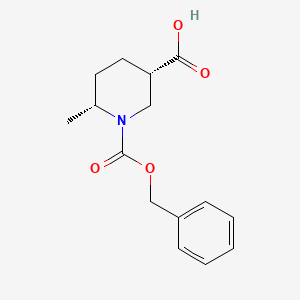
Hexaacetatotriaquaoxotrirutheniumacetate, min. 95% (Ruthenium(III) acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Hexaacetatotriaquaoxotrirutheniumacetate can be determined using techniques such as X-ray crystallography, which has long been used to determine the three-dimensional molecular structure of small molecule compounds . Other methods include molecular modelling of the condensed phases of organic compounds, which involves quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation .Chemical Reactions Analysis
While specific chemical reactions involving Hexaacetatotriaquaoxotrirutheniumacetate are not detailed in the search results, monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms . This can enable the design of new catalysts and methods .Physical And Chemical Properties Analysis
Ruthenium acetate is a black crystal and is mainly used as a catalyst or cocatalyst for various chemical reactions, such as hydrogenation, isomerization, carbonylation, etc . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Orientations Futures
While the future directions of Hexaacetatotriaquaoxotrirutheniumacetate are not explicitly mentioned in the search results, advancements in fields like DNA nanotechnology and the development of high-entropy alloys suggest potential future directions . The eventual application of DNA materials in real life is a promising area of research . Similarly, the development of high-entropy alloys for various applications is a rapidly developing field .
Propriétés
IUPAC Name |
acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQBIXXCAPKCA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O=[Ru+].[Ru].[Ru] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33O18Ru3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexakis[MU-(acetato-O:O')]-triaqua-MU3-oxotriruthenium(III) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid](/img/structure/B6363222.png)
![2-({[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amino)-2-phenylacetic acid](/img/structure/B6363225.png)
![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid](/img/structure/B6363227.png)
![1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide](/img/structure/B6363230.png)
![2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid](/img/structure/B6363235.png)
![6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363241.png)
![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)
![2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363248.png)
![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate](/img/structure/B6363261.png)

![Bis[2-(di-t-butylphosphino)ethyl]amine, 97% (10wt% in Hexane)](/img/structure/B6363289.png)


![Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B6363296.png)